
C(C)OC(=O)C1CC(C1)CN
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
C(C)OC(=O)C1CC(C1)CN is a chemical compound that belongs to the family of cyclohexanecarboxamide derivatives. This compound is widely used in scientific research due to its unique properties and potential applications. In
Mécanisme D'action
The precise mechanism of action of C(C)OC(=O)C1CC(C1)CN is not fully understood. However, studies suggest that this compound may act by inhibiting the activity of certain enzymes and receptors in the body, leading to the suppression of cancer cell growth and the protection of neurons from damage.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have demonstrated that this compound can inhibit the activity of specific enzymes involved in cancer cell growth, leading to a reduction in tumor size. Additionally, this compound has been shown to protect neurons from damage, potentially slowing the progression of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using C(C)OC(=O)C1CC(C1)CN in lab experiments is its high potency and specificity. This compound has been shown to have a high affinity for specific receptors and enzymes, making it an ideal candidate for targeted therapies. However, one limitation of using this compound in lab experiments is its potential toxicity. Studies have shown that high doses of this compound can cause adverse effects, highlighting the need for careful dosing and monitoring in lab experiments.
Orientations Futures
There are several future directions for the use of C(C)OC(=O)C1CC(C1)CN in scientific research. One potential area of interest is the development of targeted therapies for specific types of cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of neurological disorders. Finally, the development of new synthesis methods for this compound may lead to the creation of new analogs with improved potency and specificity.
Conclusion:
In conclusion, this compound is a unique and potent chemical compound with potential applications in various fields of scientific research. Its high potency and specificity make it an ideal candidate for targeted therapies, while its potential neuroprotective effects make it a promising candidate for the treatment of neurological disorders. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in the field of medicine.
Méthodes De Synthèse
The synthesis of C(C)OC(=O)C1CC(C1)CN involves the reaction of cyclohexanone with ethyl chloroformate and subsequent reaction with 1,2-diaminopropane. This method provides a high yield of the compound and is relatively simple to perform.
Applications De Recherche Scientifique
C(C)OC(=O)C1CC(C1)CN has been extensively used in scientific research due to its potential applications in various fields such as medicine, biochemistry, and pharmacology. This compound has been studied for its potential to inhibit the growth of cancer cells, as well as its ability to act as a neuroprotective agent in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
ethyl 3-(aminomethyl)cyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-2-11-8(10)7-3-6(4-7)5-9/h6-7H,2-5,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOQTORRWPYRDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(C1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


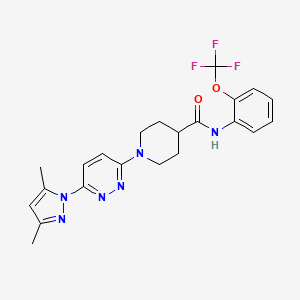
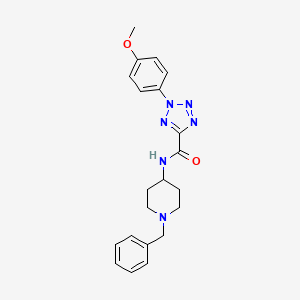


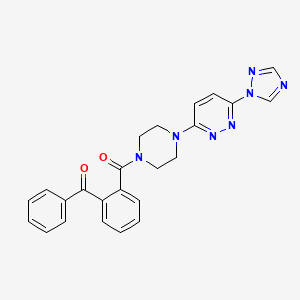
![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-morpholino-2-oxoacetamide](/img/structure/B2586251.png)
![2-Amino-6-methyl-4-[4-(propan-2-yl)phenyl]-5-propylpyridine-3-carbonitrile](/img/structure/B2586252.png)
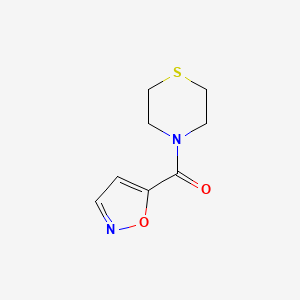
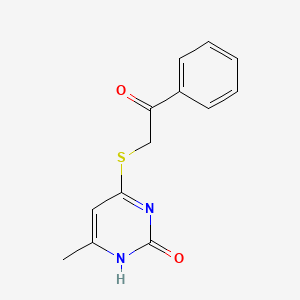

![4-[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidine-1-carbonyl]benzonitrile](/img/structure/B2586258.png)
![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2586261.png)
